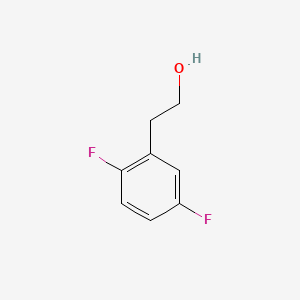

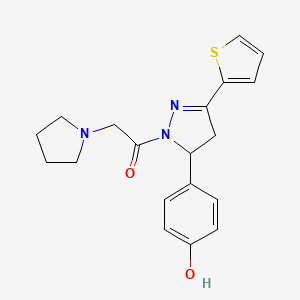

![molecular formula C11H8N2OS2 B2682418 2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol CAS No. 866131-23-9](/img/structure/B2682418.png)

2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol” is a chemical compound with the linear formula C5H6N2OS . It has a molecular weight of 142.18 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones .Molecular Structure Analysis

The molecular structure of “2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol” is represented by the linear formula C5H6N2OS . The CAS Number is 5751-20-2 .Scientific Research Applications

Anti-Inflammatory Applications

This compound has been found to have anti-inflammatory properties . Specifically, it has been shown to interact with the active sites of the cyclooxygenase (COX)-2 enzyme . This interaction is believed to be responsible for its anti-inflammatory effects .

Cancer Detection

The compound has been suggested as a potential fluorescent probe for the detection of tumors or their progression . This is due to its fluorescence properties and its high affinity for the COX-2 enzyme, which is often expressed in cancer cells .

Synthesis of Pyridopyrimidinones

The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These derivatives have been shown to have a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, and hypotensive properties .

Inhibitor of Protein Tyrosine Kinases

Derivatives of the compound have been shown to inhibit protein tyrosine kinases . This is significant because protein tyrosine kinases play key roles in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .

Inhibitor of Phosphatidylinositol 3-Kinase (PI3K)

Derivatives of the compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Self-Assembly and Electrical Conductivity

The compound has been used in the structure of a self-assembling amphipathic peptide . The molecular structure of the conjugate was designed to favor π-π stacking between the compound’s cores and π-delocalization within the self-assembled architectures .

Mechanism of Action

Target of Action

The primary targets of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These targets play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The exact mode of action of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol Based on its structural similarity to other pyridopyrimidines, it may interact with its targets (such as pi3k and protein tyrosine kinases) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

The biochemical pathways affected by 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol are likely to be those involving its targets. For instance, inhibition of PI3K can affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival . Similarly, inhibition of protein tyrosine kinases can impact various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol . These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol would depend on its mode of action and the biochemical pathways it affects. For instance, if it acts as an inhibitor of PI3K and protein tyrosine kinases, it could potentially slow down cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .

Action Environment

The action, efficacy, and stability of 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells .

properties

IUPAC Name |

2-methylsulfanyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS2/c1-15-11-12-8-6-4-2-3-5-7(6)16-9(8)10(14)13-11/h2-5H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEVHGCXEUKUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)SC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

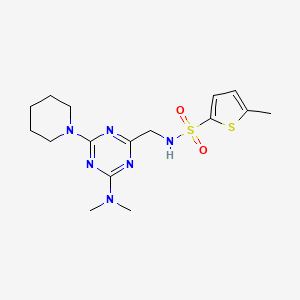

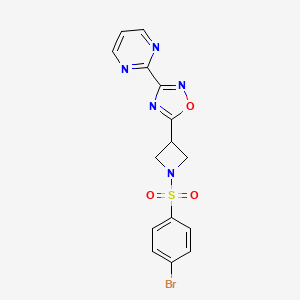

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)

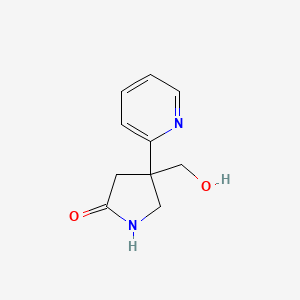

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2682341.png)

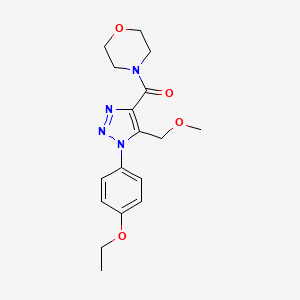

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)

![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2682354.png)

![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2682358.png)